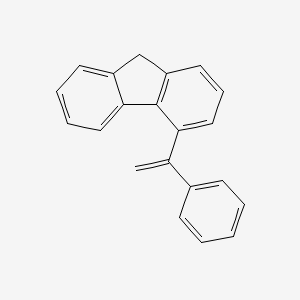
4-(1-Phenylethenyl)-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Phenylethenyl)-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a phenylethenyl group attached to the fluorene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Phenylethenyl)-9H-fluorene typically involves the reaction of fluorene with styrene under specific conditions. One common method is the Friedel-Crafts alkylation, where fluorene reacts with styrene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Phenylethenyl)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the phenylethenyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of ethyl-substituted fluorene.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-(1-Phenylethenyl)-9H-fluorene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 4-(1-Phenylethenyl)-9H-fluorene involves its interaction with specific molecular targets. The phenylethenyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound may interact with cellular pathways involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenylethanol: An aromatic alcohol with similar structural features but different functional groups.
1-(2,2-Difluorophenylethenyl)benzene: A fluorinated analog with distinct chemical properties.
Uniqueness
4-(1-Phenylethenyl)-9H-fluorene is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. Its combination of a fluorene core with a phenylethenyl group makes it a versatile compound for various scientific and industrial uses.
Propiedades
Número CAS |
57704-79-7 |
|---|---|
Fórmula molecular |
C21H16 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
4-(1-phenylethenyl)-9H-fluorene |
InChI |
InChI=1S/C21H16/c1-15(16-8-3-2-4-9-16)19-13-7-11-18-14-17-10-5-6-12-20(17)21(18)19/h2-13H,1,14H2 |
Clave InChI |
SFCCLHKVOVBING-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=CC=C1)C2=CC=CC3=C2C4=CC=CC=C4C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


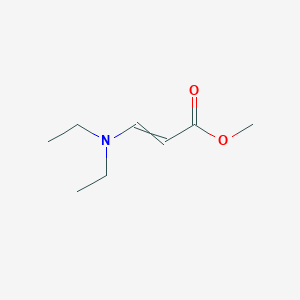
![4-Methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14620692.png)
![12-Methylbicyclo[9.3.1]pentadec-11-en-15-one](/img/structure/B14620695.png)
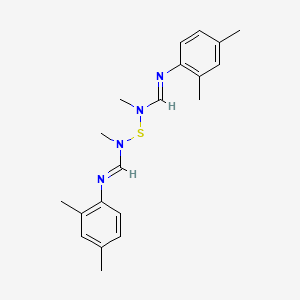
![10-Phenyl-5,10-dihydroindeno[1,2-b]indole](/img/structure/B14620721.png)
![8a-Ethoxy-4a,8a-dihydro-4H,5H-pyrano[2,3-b]pyran](/img/structure/B14620722.png)

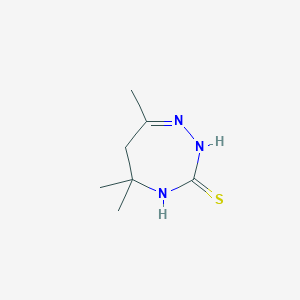
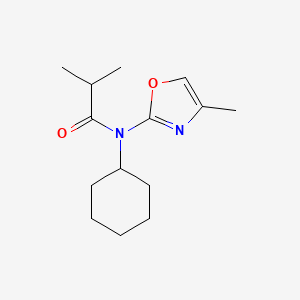
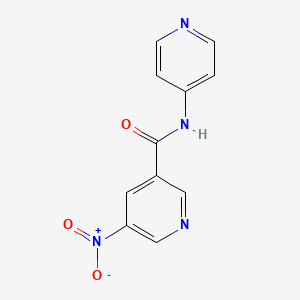
![8-Methoxy-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14620732.png)
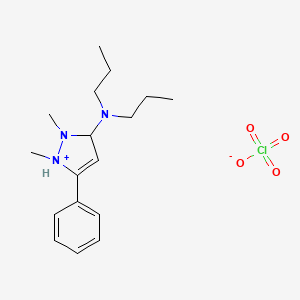
![3-[3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14620739.png)

